Ac-LEHD-pNA (trifluoroacetate salt) is a synthetic peptide compound primarily utilized as a substrate for caspase-9, an enzyme that plays a crucial role in the apoptotic pathway. This compound consists of a peptide sequence derived from Leucine, Glutamic acid, Histidine, and Aspartic acid linked to p-nitroaniline. Upon cleavage by caspase-9, it releases p-nitroaniline, which can be quantified through colorimetric detection at 405 nm, making it an essential tool for studying apoptosis and enzyme activity in biochemical research .
The synthesis of Ac-LEHD-pNA (trifluoroacetate salt) is primarily achieved through solid-phase peptide synthesis (SPPS). This method involves the following steps:
In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and ensure consistency in production. Quality control measures are implemented to verify the high purity and activity of the final product.
Ac-LEHD-pNA (trifluoroacetate salt) undergoes enzymatic cleavage primarily by caspase-9. The reaction can be summarized as follows:
The major product formed from this reaction is p-nitroaniline, which exhibits a yellow color that can be quantitatively measured at 405 nm .
The mechanism of action of Ac-LEHD-pNA (trifluoroacetate salt) involves its function as a substrate for caspase-9. The process can be outlined as follows:
The intensity of the yellow color produced correlates with the level of caspase-9 activity, allowing researchers to quantify enzyme activity effectively .
The compound has a maximum absorption wavelength () around 405 nm, which is critical for its application in colorimetric assays .
Ac-LEHD-pNA (trifluoroacetate salt) serves several important functions in scientific research:
Ac-LEHD-pNA (N-Acetyl-Leu-Glu-His-Asp-p-nitroaniline) is a colorimetric tetrapeptide substrate engineered to mimic the natural cleavage site of caspase-9 within apoptotic pathways. Biochemically, it comprises three key domains:
Caspase-9 recognizes the LEHD sequence through its S1-S4 substrate-binding pockets, with critical interactions occurring at multiple levels:
Recognition is functionally dependent on caspase-9 incorporation into the apoptosome complex (Apaf-1/cytochrome c). Native apoptosomes immunopurified from mammalian cells exhibit 8–12-fold higher catalytic efficiency toward Ac-LEHD-pNA than monomeric caspase-9, demonstrating allosteric activation upon oligomerization [3].
Table 1: Structural Determinants of Ac-LEHD-pNA Recognition by Caspase-9
Subsite | Residue Position | Chemical Interaction | Contribution to Specificity |
---|---|---|---|
S1 (Asp) | Arg-179 | Ionic bond | High (Essential for binding) |
S2 (His) | Gly-236 | Hydrogen bonding | Moderate |
S3 (Glu) | Ser-339 | Polar interaction | Low |
S4 (Leu) | Phe-464 | Hydrophobic stacking | High |
Enzymatic cleavage follows Michaelis-Menten kinetics, quantified by spectrophotometric detection of liberated pNA at λmax = 405 nm. Key kinetic parameters have been established using recombinant human caspase-9:
Reaction optimization requires:
Table 2: Kinetic Parameters for Ac-LEHD-pNA Hydrolysis by Caspases
Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
---|---|---|---|---|
Recombinant human caspase-9 | 28.6 ± 3.2 | 0.42 ± 0.05 | 1.47 × 10⁴ | 37°C, pH 7.2, 200 mM NaCl |
Native apoptosome complex | 15.1 ± 2.1 | 0.87 ± 0.07 | 5.76 × 10⁴ | 37°C, pH 7.2, 1 mM dATP |
Chinese hamster caspase-9 | 31.4 ± 4.6 | 0.38 ± 0.04 | 1.21 × 10⁴ | 37°C, pH 7.4, 150 mM NaCl |
Caspase-9 activation kinetics within apoptosomes demonstrate rapid proteolytic processing, with full Ac-LEHD-pNA hydrolytic activity achieved within 10 minutes of cytochrome c/dATP addition to cytosolic extracts [3].
Despite its design for caspase-9, Ac-LEHD-pNA exhibits notable cross-reactivity due to structural similarities among caspases:
Unexpectedly, caspase-3 shows negligible activity against Ac-LEHD-pNA (kcat/Km < 500 M⁻¹s⁻¹), attributable to its strict requirement for aspartate in the P4 position (DEVD preference). This selectivity enables differential caspase profiling in cellular lysates when combined with DEVD-based substrates [6].
Table 3: Cross-Reactivity Profile of Ac-LEHD-pNA with Human Caspases
Caspase | Type | Relative Activity (%) | Primary Substrate Specificity | Inhibition by Ac-LEHD-CHO |
---|---|---|---|---|
Caspase-9 | Initiator (Apoptotic) | 100 (Reference) | LEHD | Complete (IC₅₀ = 18 nM) |
Caspase-8 | Initiator (Apoptotic) | 35.2 ± 4.1 | IETD/LETD | Partial (IC₅₀ = 2.1 µM) |
Caspase-10 | Initiator (Apoptotic) | 22.7 ± 3.3 | AEVD | Partial (IC₅₀ = 5.3 µM) |
Caspase-3 | Effector (Apoptotic) | <1 | DEVD | None (IC₅₀ > 100 µM) |
Caspase-6 | Effector (Apoptotic) | <0.5 | VEID | None |
Caspase-1 | Inflammatory | <0.1 | WEHD/YVAD | None |
Ac-LEHD-pNA serves as the scaffold for developing competitive caspase-9 inhibitors, most notably Ac-LEHD-CHO (aldehyde derivative), which binds irreversibly to the catalytic cysteine:
Physiological inhibitors also regulate this pathway:
In cell-based assays, Ac-LEHD-CHO (100 µM) reduces etoposide-induced apoptosis by >50% in CHO cells, confirming caspase-9’s functional role. However, inhibitor specificity limitations were noted, as Ac-LEHD-CHO equally potently inhibits caspase-8 (IC₅₀ = 2.1 µM), complicating interpretation [4].
Table 4: Compounds Targeting Caspase-9 Activity
Compound Name | Chemical Nature | Target Specificity | Mechanism of Action | Effect on Ac-LEHD-pNA Cleavage |
---|---|---|---|---|
Ac-LEHD-CHO | Aldehyde inhibitor | Caspase-9 > Caspase-8 | Active site covalent modifier | Complete inhibition (IC₅₀ = 18 nM) |
XIAP | Endogenous protein | Caspase-9, -3, -7 | BIR3 domain-mediated binding | 60–80% suppression |
SMAC mimetics | Synthetic compounds | XIAP/cIAPs | Displaces XIAP from caspases | Restores activity |
PHAPI tumor suppressor | Regulatory protein | Caspase-3/-9 apoptosomes | Enhances catalytic activity | Up to 2.5-fold activation |
Z-LEHD-fmk | Fluoromethyl ketone | Broad caspase inhibitor | Irreversible active site binding | Non-competitive inhibition |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0